Clobutinol

Cardiovascular Safety Pharmacology hERG Channel Assay Patch-Clamp Electrophysiology

For cardiac safety pharmacology requiring a validated hERG positive control (IC50 1.9 μM). Withdrawn globally due to QT prolongation; retains translational relevance as a benchmark torsadogenic reference. Ideal for hERG assay calibration and structure-toxicity studies. Not for human use.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 14860-49-2
Cat. No. B083508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobutinol
CAS14860-49-2
SynonymsBiotetrussin
chlorodimenol
clobutinol
clobutinol hydrochloride
KAT 250
Petoxil
Silomat
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O
InChIInChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3
InChIKeyKVHHQGIIZCJATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clobutinol (CAS 14860-49-2): Historical Antitussive Agent and Experimental Reference Compound for hERG Channel Pharmacology


Clobutinol (CAS 14860-49-2) is a synthetic, non-opioid, centrally acting antitussive agent formerly marketed under trade names including Silomat® and Pertoxil® for the short-term symptomatic relief of non-productive (dry) cough [1]. First approved in 1961 and estimated to have accumulated over 200 million patient exposures globally, clobutinol was voluntarily withdrawn from all markets worldwide effective August 31, 2007, following clinical evidence demonstrating dose-dependent QT interval prolongation and associated risk of torsades de pointes (TdP) arrhythmias, an effect mechanistically attributed to potent inhibition of the human ether-à-go-go-related gene (hERG) encoded potassium channel [2][3]. Despite its discontinued therapeutic use, clobutinol retains scientific and industrial relevance as a well-characterized reference compound in cardiovascular safety pharmacology, particularly as a validated positive control in hERG channel screening assays and as a benchmark molecule in structure-toxicity relationship studies of antitussive pharmacophores [4]. Its hydrochloride salt (CAS 1215-83-4) and deuterated analog (clobutinol-d6) are commercially available exclusively for non-clinical research purposes [5].

Why Clobutinol Cannot Be Interchanged with Structurally or Pharmacologically Related Antitussives: A Procurement-Relevant Differentiation Rationale


Substitution of clobutinol with other antitussive agents—even those sharing the non-opioid, centrally acting classification—is scientifically indefensible for research applications requiring defined hERG channel pharmacology or specific safety profiling. Direct comparative patch-clamp electrophysiology data demonstrate that hERG channel inhibitory potency varies by nearly two orders of magnitude across commonly used antitussive compounds: clobutinol exhibits an IC50 of 1.9 μM, representing 1.6-fold greater potency than pentoxyverine (IC50 3.0 μM), 2.7-fold greater than dextromethorphan (IC50 5.1 μM), and approximately 51-fold greater than codeine (IC50 97 μM) [1]. Furthermore, clobutinol is the only agent in this class for which clinical QT prolongation was prospectively demonstrated at therapeutic doses (240 mg daily) in healthy volunteers, leading directly to worldwide regulatory withdrawal—a definitive safety signal not established for its comparators at equivalent therapeutic exposures [2]. Experimental protocols that depend upon a validated, high-potency hERG blocker with well-characterized clinical cardiac liability, or those requiring a comparator compound with documented regulatory withdrawal for cardiac safety concerns, cannot reliably substitute clobutinol with alternative antitussives. Selection of the appropriate compound must be governed by the specific pharmacological question: clobutinol serves as a positive control for potent hERG inhibition and TdP risk, whereas dextromethorphan or codeine provide reference points for compounds with substantially weaker hERG liability [3].

Clobutinol Product-Specific Quantitative Differentiation Evidence: Comparative hERG Inhibition, Clinical QT Prolongation, and In Vivo Cardiovascular Selectivity


Comparative hERG Channel Inhibition Potency: Clobutinol Exhibits 51-Fold Higher Affinity than Codeine and 2.7-Fold Higher than Dextromethorphan

Clobutinol demonstrates the highest hERG channel inhibitory potency among all major antitussive agents tested in a head-to-head comparative patch-clamp study using hERG-transfected cells. The IC50 value of clobutinol was determined as 1.9 μM (±0.1 μM, n=7). In direct comparison, pentoxyverine exhibited an IC50 of 3.0 μM (1.6-fold less potent), dextromethorphan an IC50 of 5.1 μM (2.7-fold less potent), and codeine an IC50 of 97 μM (51-fold less potent). Theobromine showed no significant inhibition at concentrations up to 100 μM [1][2].

Cardiovascular Safety Pharmacology hERG Channel Assay Patch-Clamp Electrophysiology Torsadogenic Risk Assessment

Clinical QT Interval Prolongation: Dose-Dependent QTc Lengthening in Healthy Volunteers at Therapeutic Concentrations

A prospective clinical study conducted by Boehringer Ingelheim evaluated clobutinol in 48 healthy volunteers across three dose cohorts (240 mg, 480 mg, and 720 mg daily). The study demonstrated clear, dose-dependent prolongation of the QTc interval at all tested doses, including the standard therapeutic dose of 240 mg daily. This effect was statistically significant compared to placebo and exceeded safety thresholds that had been previously assumed based on post-marketing surveillance data spanning four decades of clinical use [1][2].

Clinical Cardiac Safety QT Prolongation Torsades de Pointes Pharmacovigilance

Regulatory Withdrawal as Definitive Differentiation: Clobutinol Is the Only Antitussive Voluntarily Withdrawn Worldwide Due to hERG-Mediated Cardiac Arrhythmia Risk

Effective August 31, 2007, Boehringer Ingelheim voluntarily withdrew all clobutinol-containing products (Silomat® and generics) from global markets following consultation with German regulatory authorities and the European Medicines Agency's Committee for Medicinal Products for Human Use (CHMP). This withdrawal was specifically predicated on the demonstrated risk of QT prolongation and torsades de pointes arrhythmias. The CHMP formally concluded that the risk-benefit ratio of clobutinol was unfavorable given the availability of alternative antitussive treatments for a non-life-threatening indication [1][2]. No comparator antitussive agent (including pentoxyverine, dextromethorphan, or codeine) has undergone worldwide regulatory withdrawal for hERG-mediated cardiac toxicity, despite all exhibiting measurable hERG inhibition in vitro [3].

Regulatory Science Drug Safety Pharmacovigilance Cardiotoxicity

In Vivo Cardiovascular Selectivity: Clobutinol Affects Heart Rate and Blood Pressure at Doses That Spare Airway Function

In anesthetized guinea pig studies, intravenous administration of clobutinol produced dose-dependent cardiovascular effects while demonstrating no significant effect on airway parameters. At 1 mg/kg i.v., clobutinol decreased heart rate; at 10 mg/kg i.v., it decreased both heart rate and mean arterial blood pressure. Across the full tested dose range of 1-20 mg/kg i.v., no significant effect on airway function was observed. This pharmacological profile—cardiovascular perturbation in the absence of respiratory effects—is consistent with the compound's hERG channel inhibitory activity and clinical cardiotoxicity findings [1].

In Vivo Pharmacology Cardiovascular Effects Guinea Pig Model Hemodynamics

Clinical Efficacy in Cough Suppression: Non-Inferiority Demonstrated in Head-to-Head Trials with Alternative Antitussives

In a double-blind, randomized, 5-day clinical trial comparing clobutinol syrup (Silomat®) versus butamirate citrate linctus (Sinecod®) in 60 patients with irritative or chronic cough, both treatments produced highly significant improvements in cough severity and frequency (p < 0.001). No significant global differences were detected between groups for the overall study population. However, in the subset of patients with carcinoma-associated cough (n=14), butamirate citrate demonstrated statistically superior reduction in cough frequency (p = 0.026) and superior global physician assessment scores (p = 0.013). Both treatments exhibited comparable adverse event profiles, with seven patients in each group reporting side effects, predominantly nausea and drowsiness [1].

Clinical Efficacy Antitussive Activity Randomized Controlled Trial Butamirate Citrate

Evidence-Based Research and Industrial Applications of Clobutinol: Where This Compound Provides Irreplaceable Scientific Value


Positive Control for hERG Channel Inhibition Screening Assays

Clobutinol serves as a validated, high-potency positive control in hERG channel screening assays. With a well-characterized and reproducible IC50 value of 1.9 ± 0.1 μM (n=7) in patch-clamp electrophysiology, clobutinol provides a robust reference standard for calibrating automated patch-clamp platforms, validating assay sensitivity, and establishing Z-factors for high-throughput cardiac safety screening protocols [1]. Its potency (51-fold greater than codeine, 2.7-fold greater than dextromethorphan) ensures clear signal-to-noise discrimination and reliable detection of assay drift or inter-plate variability. The compound's documented clinical QT prolongation at therapeutic doses further validates its translational relevance as a positive control predictive of human torsadogenic risk [2].

Benchmark Compound in Structure-Toxicity Relationship Studies for Antitussive Pharmacophores

Clobutinol's unique combination of established antitussive efficacy (p < 0.001 vs baseline in clinical trials) and profound hERG liability (IC50 1.9 μM) makes it an indispensable benchmark for structure-toxicity relationship (STR) studies aimed at dissociating antitussive activity from cardiac ion channel blockade [1]. Researchers developing next-generation antitussive agents with improved cardiac safety profiles can utilize clobutinol as a reference compound representing the 'worst-case' hERG liability within the class, against which novel analogs must demonstrate improved safety margins. Comparative data showing that dextromethorphan (IC50 5.1 μM) and codeine (IC50 97 μM) retain therapeutic utility with substantially weaker hERG inhibition provide a quantitative framework for establishing acceptable safety thresholds [2].

Reference Standard for Drug-Induced QT Prolongation and Torsadogenic Risk Assessment Research

Clobutinol is one of the few pharmaceutical agents for which a direct causal relationship between in vitro hERG inhibition (IC50 1.9 μM), clinical QT prolongation at therapeutic doses (240 mg daily), and definitive worldwide regulatory withdrawal for torsadogenic risk has been prospectively established [1][2]. This complete translational evidence chain renders clobutinol an irreplaceable reference standard for academic and industrial research programs investigating: (1) quantitative prediction of clinical QT liability from in vitro hERG data, (2) validation of in silico models for torsadogenic risk prediction, (3) pharmacovigilance methodologies for detecting cardiac safety signals in post-marketing surveillance, and (4) regulatory science case studies in benefit-risk assessment and drug withdrawal decision-making [3].

Pharmacological Tool for Studying Central vs. Peripheral Antitussive Mechanisms

Clobutinol's in vivo pharmacological profile—characterized by cardiovascular effects at doses ≥1 mg/kg i.v. (decreased heart rate and blood pressure) in the absence of significant airway effects at doses up to 20 mg/kg i.v.—provides a valuable experimental tool for dissociating central antitussive mechanisms from peripheral cardiorespiratory effects [1]. This dissociation is particularly relevant for studies employing the guinea pig cough model, where clobutinol can serve as a reference centrally-acting antitussive that lacks confounding peripheral bronchodilatory or respiratory depressant activity. Researchers investigating the anatomical and neuropharmacological substrates of cough reflex suppression may utilize clobutinol to establish baseline parameters for central antitussive activity devoid of peripheral respiratory interference [2].

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